Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple stepsThe final steps involve the attachment of the butyl ester and the acetyl amino groups under specific reaction conditions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur or nitrogen atoms in the compound.
Reduction: This can affect the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols from ketones .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its benzothieno pyrimidine core is of particular interest for developing new materials .
Biology and Medicine
In biology and medicine, BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for a range of modifications, making it versatile for various applications .
Mechanism of Action
The mechanism of action for BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzothieno pyrimidine core can bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-TERT-BUTYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE
- 4-({[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Uniqueness
BUTYL 4-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C29H29N3O4S2 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
butyl 4-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O4S2/c1-2-3-17-36-28(35)19-13-15-20(16-14-19)30-24(33)18-37-29-31-26-25(22-11-7-8-12-23(22)38-26)27(34)32(29)21-9-5-4-6-10-21/h4-6,9-10,13-16H,2-3,7-8,11-12,17-18H2,1H3,(H,30,33) |
InChI Key |
ZGTPOLOCZQCIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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